Scientific Field: Medicinal Chemistry and Pharmacology
Summary of the Application: “4-Benzoyl-4’-bromobiphenyl” has been used in the synthesis of novel compounds with potential antimicrobial properties . Specifically, it has been incorporated into the structures of compounds such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4 H-1,3-oxazol-5-one .
Results or Outcomes: The results of these tests, as well as in silico analysis, revealed a promising potential of the synthesized compounds for developing novel antimicrobial agents to fight Gram-positive bacteria .
4-Benzoyl-4'-bromobiphenyl, also known as 4-(4-Bromophenyl)benzophenone, is an organic compound with the molecular formula CHBrO. It features a biphenyl structure where one of the phenyl rings is substituted with a bromine atom at the para position and a benzoyl group at the other para position. This compound is characterized by its crystalline form and is recognized for its use in various chemical applications.
There is no current information available on the specific mechanism of action of 4-Benzoyl-4'-bromobiphenyl in any biological system.
As with most organic compounds, it is prudent to handle 4-Benzoyl-4'-bromobiphenyl with care. Specific hazard information is not available, but potential concerns include:
Research indicates that 4-Benzoyl-4'-bromobiphenyl exhibits notable biological activities, particularly in:
Several methods exist for synthesizing 4-Benzoyl-4'-bromobiphenyl:
4-Benzoyl-4'-bromobiphenyl finds applications in various fields:
Interaction studies have revealed that 4-Benzoyl-4'-bromobiphenyl interacts with various biological targets:
Several compounds share structural similarities with 4-Benzoyl-4'-bromobiphenyl. Here are some notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Benzoylbiphenyl | Similar biphenyl structure | Lacks bromine substitution; used in similar applications. |
Benzophenone | Core structure | No halogen substitution; widely used as UV filter. |
4-Bromobenzophenone | Bromine at para position | Similar reactivity but different substituents affecting properties. |
These compounds highlight the unique characteristics of 4-Benzoyl-4'-bromobiphenyl, particularly its halogen substitution which influences its reactivity and biological activity compared to its analogs.